molecular formula C8H10O3S B13921656 Methyl phenylmethanesulfonate CAS No. 5877-96-3

Methyl phenylmethanesulfonate

Cat. No.: B13921656
CAS No.: 5877-96-3
M. Wt: 186.23 g/mol
InChI Key: MNRGFUBMMILKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phenylmethanesulfonate is an organic compound with the chemical formula C7H8O3S phenyl methanesulfonate . This compound is a sulfonate ester, which is characterized by the presence of a sulfonate group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenylmethanesulfonate can be synthesized through the reaction of methanesulfonyl chloride with phenol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired sulfonate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of methanesulfonic acid and phenol. The reaction is catalyzed by an acid catalyst and carried out at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl phenylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: The major products are phenol derivatives where the sulfonate group is replaced by other functional groups.

    Oxidation: The major products are sulfone derivatives.

    Reduction: The major product is phenylmethanesulfonic acid.

Mechanism of Action

Methyl phenylmethanesulfonate exerts its effects primarily through alkylation reactions. The sulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This alkylation can result in the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl phenylmethanesulfonate is unique due to its combination of a phenyl ring and a sulfonate ester group, which imparts distinct reactivity and properties. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

CAS No.

5877-96-3

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl phenylmethanesulfonate

InChI

InChI=1S/C8H10O3S/c1-11-12(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

MNRGFUBMMILKAL-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.